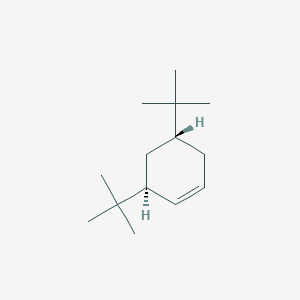
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene typically involves the use of cyclohexene as a starting material. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of flow microreactor systems has been shown to enhance the synthesis of tertiary butyl esters, providing a more sustainable and efficient method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the saturated cyclohexane derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of sterically hindered ligands and catalysts.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique steric properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene involves its interaction with various molecular targets. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
(3S,5R)-3,5-Di-tert-butylcyclohexanol: A similar compound with a hydroxyl group instead of a double bond.
(3S,5R)-3,5-Di-tert-butylcyclohexanone: A ketone derivative of the compound.
(3S,5R)-3,5-Di-tert-butylcyclohexane: The fully saturated analog.
Uniqueness
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is unique due to its combination of steric hindrance and the presence of a double bond, which provides distinct reactivity compared to its saturated or hydroxylated analogs. This uniqueness makes it valuable in specific synthetic applications where control over steric and electronic effects is crucial.
Properties
CAS No. |
64672-58-8 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
(3S,5R)-3,5-ditert-butylcyclohexene |
InChI |
InChI=1S/C14H26/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
InChI Key |
FLONXKMYZXLVKZ-VXGBXAGGSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC=C[C@H](C1)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1CC=CC(C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



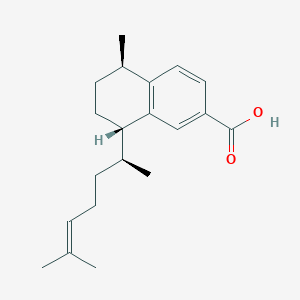
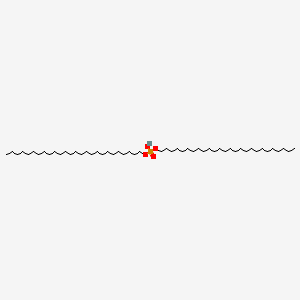
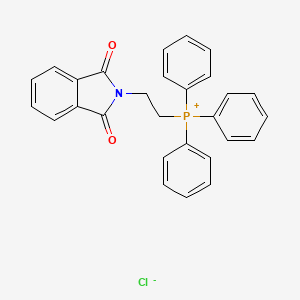
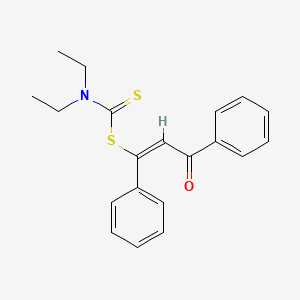
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

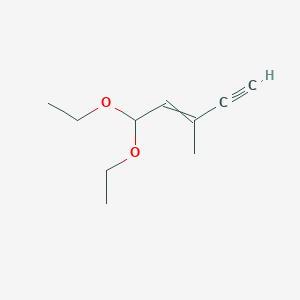
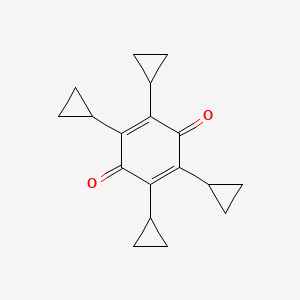

![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)

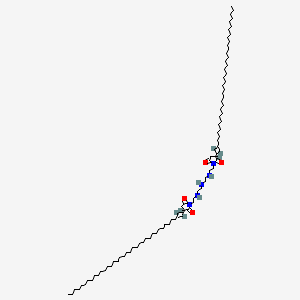
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
